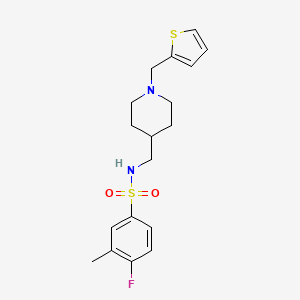![molecular formula C12H15N7O2 B2453145 5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-30-6](/img/structure/B2453145.png)
5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine” is a heterocyclic compound. It contains a 1,2,4-triazole ring, which is a type of azole ring that consists of two carbon atoms and three nitrogen atoms. Attached to this triazole ring is a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with a 4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the piperazine ring, and the 4-nitrophenyl group. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Antihypertensive Agents
5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine and its derivatives have been explored for their potential in treating hypertension. A study by Meyer et al. (1989) synthesized a series of similar compounds and found one with notable antihypertensive activity in spontaneously hypertensive rats, indicating a potential for use in controlling high blood pressure (Meyer et al., 1989).
Antimicrobial Activities
Research by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds structurally related to 5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine. These compounds displayed good to moderate antimicrobial activities against several microorganisms (Bektaş et al., 2007).
Antifungal and Antibacterial Agents
The compound has shown promise as an antifungal and antibacterial agent. Beyzaei et al. (2019) reported the synthesis of 1,2,4-triazol-5(3)-amines, noting significant inhibitory activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound 3(5)-(4-nitrophenyl)-1H-1,2,4-triazol-5(3)-amine, in particular, demonstrated effective antifungal properties (Beyzaei et al., 2019).
Anticancer Activity
Research into the anticancer properties of 1,2,4-triazole derivatives has been conducted by Holla et al. (2003), who synthesized several Mannich bases derived from 1,2,4-triazoles. These compounds exhibited slight potency against various cancer cell lines, suggesting potential utility in cancer treatment (Holla et al., 2003).
Antichagasic Agents
A study by Papadopoulou et al. (2013) explored 3-nitro-1H-1,2,4-triazole-based piperazines and benzothiazoles, which include structural analogs of the compound , for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed promising trypanocidal activity and were more potent than the reference compound benznidazole (Papadopoulou et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of the compound “5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine” are currently unknown. The compound is structurally similar to other piperazine derivatives, which are known to interact with a variety of biological targets . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives, it may have a variety of effects depending on its specific targets
Propriétés
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c13-11-14-12(16-15-11)18-7-5-17(6-8-18)9-1-3-10(4-2-9)19(20)21/h1-4H,5-8H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNDEAVKAFVYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453069.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)

![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)
